molecular formula C19H23N7S B12249320 1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine

1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine

Cat. No.: B12249320
M. Wt: 381.5 g/mol
InChI Key: DVKJNDZVEKTBJW-UHFFFAOYSA-N
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Description

1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Chemical Reactions Analysis

Types of Reactions

1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C19H23N7S

Molecular Weight

381.5 g/mol

IUPAC Name

5-methyl-7-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H23N7S/c1-13-12-17(26-16(21-13)6-7-20-26)24-8-10-25(11-9-24)18-14-4-3-5-15(14)22-19(23-18)27-2/h6-7,12H,3-5,8-11H2,1-2H3

InChI Key

DVKJNDZVEKTBJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC5=C4CCC5)SC

Origin of Product

United States

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